molecular formula C6H6BrNS B2830010 2-Amino-6-bromobenzenethiol CAS No. 824932-42-5

2-Amino-6-bromobenzenethiol

Cat. No.: B2830010
CAS No.: 824932-42-5
M. Wt: 204.09
InChI Key: GDKDKXYKTCNBIA-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzenethiol is an organic compound with the molecular formula C6H6BrNS It is a derivative of benzenethiol, where the amino group is positioned at the second carbon and the bromine atom at the sixth carbon of the benzene ring

Synthetic Routes and Reaction Conditions:

    Bromothiolation of Arynes: One method to synthesize this compound involves the bromothiolation of aryne intermediates with potassium xanthates.

    Herz Reaction: Another method involves the Herz reaction, where an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-6-bromobenzenethiol involves its reactivity towards nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the thiol group can undergo oxidation and reduction reactions. The bromine atom facilitates substitution reactions, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-amino-6-bromobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDKXYKTCNBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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